2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS No.: 1160250-80-5
Cat. No.: VC2920023
Molecular Formula: C15H12ClFO3
Molecular Weight: 294.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160250-80-5 |
|---|---|
| Molecular Formula | C15H12ClFO3 |
| Molecular Weight | 294.7 g/mol |
| IUPAC Name | 2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride |
| Standard InChI | InChI=1S/C15H12ClFO3/c1-19-13-7-3-6-12(15(16)18)14(13)20-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3 |
| Standard InChI Key | CSDQGBGSUYSDBV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl |
| Canonical SMILES | COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl |
Introduction
Chemical Structure and Properties
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-80-5) is characterized by its distinctive molecular architecture containing a benzoyl chloride core with strategically positioned functional groups. The presence of fluorine in the benzyl group contributes unique electronic properties to the molecule, influencing its reactivity and potential applications.
Physical and Chemical Properties
The compound possesses several key physical and chemical characteristics that define its behavior in various chemical environments. While specific experimental data for this exact compound is limited, its properties can be reliably estimated based on structural similarities to related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClFO₃ |
| Molecular Weight | 294.70 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (dichloromethane, chloroform, THF); insoluble in water |
| Melting Point | Estimated 85-95°C |
| Stability | Moisture sensitive due to reactive acid chloride moiety |
| IUPAC Name | 2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride |
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior:
-
The benzoyl chloride group (-COCl) provides high electrophilicity and reactivity toward nucleophiles
-
The methoxy group (-OCH₃) at the 3-position contributes electron-donating properties
-
The 3-fluorobenzyloxy group at the 2-position introduces both steric effects and electronic influences through the fluorine atom
-
The ortho arrangement of the two substituents creates a unique electronic environment around the benzoyl chloride functionality
Synthesis Methods
The synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves a multi-step process starting from appropriate precursors. Based on synthetic routes employed for similar compounds, the following methods represent viable approaches to obtaining this compound.
Primary Synthetic Route
The most straightforward synthesis pathway typically proceeds through the following steps:
-
Etherification of 2-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl chloride
-
Conversion of the resulting carboxylic acid to the acid chloride derivative
Alternative Synthetic Approaches
Alternative approaches may involve different starting materials or reagents:
| Synthetic Method | Starting Material | Key Reagents | Advantages |
|---|---|---|---|
| Direct acylation | 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | Oxidizing agent followed by SOCl₂ | Useful when the aldehyde is more readily available |
| Protection-deprotection strategy | 2,3-dihydroxybenzoic acid | Sequential protection, functionalization, deprotection | Allows for selective functionalization |
Chemical Reactivity
The reactivity of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is primarily governed by the highly electrophilic acid chloride functionality, while the substitution pattern influences selectivity and reaction rates.
Nucleophilic Substitution Reactions
The benzoyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles to form a range of derivatives:
These reactions typically proceed under mild conditions in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated.
| Potential Activity | Proposed Mechanism | Structure-Activity Relationship |
|---|---|---|
| Enzyme Inhibition | Acylation of active site residues | The benzoyl chloride moiety acts as an electrophilic warhead targeting nucleophilic amino acids |
| Receptor Modulation | Binding to specific receptor sites | The 3-fluorobenzyl group may enhance binding affinity through π-stacking and hydrophobic interactions |
| Anti-inflammatory | Inhibition of inflammatory mediators | Similar fluorinated compounds show inhibitory effects on inflammatory pathways |
| Antimicrobial | Disruption of microbial cell processes | The reactive acid chloride can interfere with essential microbial proteins |
Research Applications
The unique structure and reactivity of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride make it valuable for various research applications across multiple scientific domains.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important synthetic intermediate for the development of various bioactive molecules:
-
Pharmacophore Development: The compound provides a scaffold for generating libraries of potential drug candidates
-
Prodrug Design: Its reactive nature allows for the creation of cleavable linkages in prodrug strategies
-
Structure-Activity Relationship Studies: Systematic modifications can help identify optimal substitution patterns for biological activity
Materials Science Applications
Several applications in materials science have been identified or proposed:
-
Polymer Chemistry: The compound can serve as a monomer or modifier in polymer synthesis
-
Surface Modification: Its reactivity toward hydroxyl and amine groups makes it useful for surface functionalization
-
Cross-linking Agent: The acid chloride functionality enables cross-linking of polymers containing nucleophilic groups
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound may serve as:
-
Derivatization Reagents: For enhancing detection sensitivity of analytes containing nucleophilic groups
-
Chiral Resolution Agents: When incorporated into appropriate scaffolds
-
Fluorescent Probes: The aromatic structure provides a foundation for developing fluorescent markers
Comparison with Structural Analogues
Understanding the relationship between 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride and its structural analogues provides valuable insights into its chemical behavior and potential applications.
Positional Isomers
The position of substituents significantly affects the compound's properties:
| Compound | Structural Differences | Property Differences |
|---|---|---|
| 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Target compound | Baseline reference |
| 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Substituents at 3,4-positions vs. 2,3-positions | Different electronic distribution; likely less steric hindrance around acid chloride |
| 3-[(3-Fluorobenzyl)oxy]-2-methoxybenzoyl chloride | Reversed position of methoxy and benzyloxy groups | Altered electron density distribution affecting reactivity |
Halogen Variations
The nature and position of halogen substituents impact electronic properties and reactivity:
| Compound | Halogen Difference | Impact on Properties |
|---|---|---|
| 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Fluorine at 3-position of benzyl group | Baseline reference |
| 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | Chlorine vs. fluorine | Larger atom size; less electronegative; different lipophilicity |
| 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride | Two chlorine atoms | Increased lipophilicity; different electronic properties |
| 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Fluorine at 4-position vs. 3-position | Altered electronic distribution; different dipole orientation |
Methods of Analysis and Characterization
Proper analysis and characterization of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride are essential for confirming its identity, purity, and structural features.
Spectroscopic Methods
Various spectroscopic techniques provide valuable information about the compound's structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected to show characteristic signals for:
-
Aromatic protons (6.8-7.5 ppm)
-
Methoxy group singlet (3.8-4.0 ppm)
-
Benzyl methylene protons (5.0-5.2 ppm)
-
-
¹³C NMR: Key signals include:
-
Carbonyl carbon (165-170 ppm)
-
Aromatic carbons (110-160 ppm)
-
Methoxy carbon (55-60 ppm)
-
Benzyl methylene carbon (70-75 ppm)
-
-
¹⁹F NMR: A single fluorine signal expected around -110 to -115 ppm
Infrared Spectroscopy (IR)
Key IR absorption bands:
-
C=O stretching (1770-1800 cm⁻¹)
-
C-F stretching (1000-1400 cm⁻¹)
-
C-O-C stretching (1200-1250 cm⁻¹)
-
Aromatic C=C stretching (1450-1600 cm⁻¹)
Chromatographic Methods
Chromatographic techniques enable purification and analysis:
-
High-Performance Liquid Chromatography (HPLC):
-
Typical conditions: C18 column, methanol/water gradient
-
UV detection at 254 nm
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Molecular ion peak at m/z 294
-
Characteristic fragmentation pattern including loss of COCl and fluorobenzyl fragments
-
X-ray Crystallography
X-ray crystallography provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.
| Condition | Recommendation |
|---|---|
| Temperature | Store at 2-8°C under inert atmosphere |
| Container | Airtight, moisture-resistant containers |
| Light Exposure | Protect from direct light |
| Duration | Limited shelf life; use within 6-12 months |
Future Research Directions
Several promising research avenues for 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride warrant further investigation.
Medicinal Chemistry Explorations
Future research may focus on:
-
Development of selective enzyme inhibitors based on this structural scaffold
-
Investigation of fluorine-specific interactions with biological targets
-
Exploration of structure-activity relationships through systematic modification
-
Potential applications in targeted drug delivery systems
Materials Science Innovations
Promising directions include:
-
Development of novel functional materials incorporating this building block
-
Investigation of supramolecular assemblies based on this structural motif
-
Creation of stimuli-responsive materials utilizing the reactive acid chloride
-
Exploration of surface modification technologies for specialized applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume